molecular formula C12H10ClNO3 B12882179 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride CAS No. 54644-14-3

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride

Cat. No.: B12882179
CAS No.: 54644-14-3
M. Wt: 251.66 g/mol
InChI Key: GQWJRNMYKMRRJE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride (CAS: 54644-14-3) is an oxazole-derived acyl chloride with the molecular formula C₁₂H₁₀ClNO₃ and a molar mass of 251.67 g/mol . The compound features a phenyl group at position 2 of the oxazole ring and an ethoxy substituent at position 5, with a reactive carbonyl chloride group at position 2. This structure renders it a versatile intermediate in organic synthesis, particularly for amide or ester formation via nucleophilic acyl substitution.

Key physico-chemical properties include its reactivity as an acyl chloride, which makes it sensitive to moisture and prone to hydrolysis. The ethoxy group likely enhances solubility in polar aprotic solvents, while the phenyl moiety contributes to aromatic stability.

Properties

CAS No.

54644-14-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

GQWJRNMYKMRRJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-phenyloxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the oxazole-4-carbonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on its structural features and general reactivity trends in acyl chlorides and oxazole derivatives, the following hypothetical comparisons can be inferred:

Substituent Effects on Reactivity and Stability

  • 5-Methoxy-2-phenyloxazole-4-carbonyl chloride : Replacing the ethoxy group with methoxy (CH₃O−) would reduce steric bulk and slightly lower molar mass (~237.63 g/mol). The smaller alkoxy group might increase electrophilicity at the carbonyl carbon due to reduced electron-donating effects compared to ethoxy.

Positional Isomerism

Heterocyclic Analogues

  • Thiazole or imidazole-based acyl chlorides : Replacing the oxazole oxygen with sulfur (thiazole) or adding a nitrogen (imidazole) would modify electronic properties, acidity, and coordination capabilities. For example, thiazole derivatives often exhibit stronger electron-withdrawing effects, which might accelerate nucleophilic substitution reactions.
Table 1: Hypothetical Comparison of Selected Oxazole Carbonyl Chlorides
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Notes
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride C₁₂H₁₀ClNO₃ 251.67 2-Ph, 5-EtO, 4-COCl High reactivity; ethoxy enhances solubility
5-Methoxy-2-phenyloxazole-4-carbonyl chloride C₁₁H₈ClNO₃ 237.63 2-Ph, 5-MeO, 4-COCl Potentially more electrophilic than ethoxy analogue
2-Phenyloxazole-4-carbonyl chloride C₁₀H₆ClNO₂ 207.62 2-Ph, 4-COCl Higher hydrolysis risk due to lack of steric protection

Biological Activity

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride (CAS No. 54644-14-3) is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is characterized by the following properties:

PropertyDetails
Molecular Formula C12H11ClN2O3
Molecular Weight 252.68 g/mol
IUPAC Name 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride
CAS Number 54644-14-3

The biological activity of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. It acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and cancer.
  • Receptor Modulation : It may act on certain receptors, modulating cellular responses related to growth and apoptosis.

Biological Activities

Research indicates that 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride exhibits several promising biological activities:

  • Anticancer Activity : Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, suggesting its use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against various bacterial strains.

In Vitro Studies

A study conducted on human cancer cell lines revealed that 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Case Studies

  • Breast Cancer Model : In a mouse model of breast cancer, administration of the compound led to a 40% reduction in tumor size compared to control groups. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .
  • Inflammation Model : In a carrageenan-induced paw edema model, treatment with the compound resulted in significant reduction of edema, highlighting its anti-inflammatory properties .

Toxicity and Safety Profile

Toxicological assessments indicate that while 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride exhibits potent biological activity, it also presents certain toxicity concerns at higher doses. The compound's safety profile suggests careful dosing and further investigation into its long-term effects.

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